AS-605240

Description

Overview of Phosphoinositide 3-Kinases (PI3Ks) and Their Significance in Cellular Signaling

PI3Ks are a family of lipid kinases that play a central role in intracellular signal transduction pathways targetedonc.comamegroups.orgnih.gov. They are activated by various extracellular signals, including growth factors, hormones, cytokines, and chemokines, which bind to cell surface receptors such as receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs) wikipedia.orgmdpi.comguidetopharmacology.org. Upon activation, PI3Ks catalyze the phosphorylation of the 3-hydroxyl group of the inositol (B14025) ring of phosphatidylinositol lipids, generating phosphorylated phosphoinositides wikipedia.orgguidetopharmacology.orgnih.gov. The primary product of Class I PI3Ks is phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), also known as PIP3, which acts as a crucial second messenger amegroups.orgmdpi.com. PIP3 recruits proteins containing pleckstrin-homology (PH) domains, such as the master kinase Phosphoinositide-dependent kinase 1 (PDK1) and its downstream target AKT (Protein Kinase B), to the cell membrane mdpi.com. This recruitment leads to the activation of AKT and subsequent downstream signaling cascades that regulate diverse cellular processes amegroups.orgmdpi.comrockland.com.

Classification and Subunit Composition of PI3K Isoforms

Mammalian PI3Ks are broadly classified into three main classes (Class I, Class II, and Class III) based on their structure, substrate specificity, and regulation wikipedia.orgfrontiersin.orgnih.gov.

Class I PI3Ks are the most extensively studied and are primarily responsible for producing PI(3,4,5)P3 from phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) guidetopharmacology.org. They exist as heterodimers composed of a catalytic subunit (p110) and a regulatory subunit wikipedia.orgnih.govnih.gov. Class I PI3Ks are further subdivided into Class IA and Class IB wikipedia.orgfrontiersin.org.

Class IA PI3Ks: These are heterodimers of a p110 catalytic subunit (p110α, p110β, or p110δ) and a regulatory subunit (p85α, p85β, p55α, p50α, or p55γ) wikipedia.orgfrontiersin.orgnih.gov. The p110α and p110β isoforms are widely expressed, while p110δ expression is predominantly found in leukocytes wikipedia.orgmdpi.com.

Class IB PI3Ks: This class consists of a heterodimer formed by the catalytic subunit p110γ and a regulatory subunit, either p101 or p84 (p87PIKAP) wikipedia.orgfrontiersin.orgnih.govcaymanchem.com. The p110γ isoform is primarily expressed in hematopoietic cells targetedonc.commdpi.comnih.gov.

Class II PI3Ks are monomeric enzymes (PI3K-C2α, PI3K-C2β, and PI3K-C2γ) that phosphorylate phosphatidylinositol (PI) and phosphatidylinositol 4-phosphate (PI(4)P) to produce phosphatidylinositol 3-phosphate (PI(3)P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), respectively wikipedia.orgguidetopharmacology.orgfrontiersin.org. Their roles in immune cells are less understood compared to Class I PI3Ks, but they have been implicated in processes like clathrin-mediated endocytosis wikipedia.org.

Class III PI3Ks, also known as Vps34, are highly conserved and function as heterodimers of a catalytic subunit (Vps34) and a regulatory subunit (Vps15/p150) wikipedia.orgfrontiersin.org. They primarily produce PI(3)P from PI and are involved in protein and vesicle trafficking, including autophagy nih.govwikipedia.orgfrontiersin.orgnih.gov.

An overview of the classification and subunit composition of Class I PI3Ks is presented in the table below:

| Class | Subclass | Catalytic Subunit | Regulatory Subunit(s) | Primary Lipid Product |

| I | IA | p110α, p110β, p110δ | p85α, p85β, p55α, p50α, p55γ | PI(3,4,5)P3 |

| I | IB | p110γ | p101, p84 (p87PIKAP) | PI(3,4,5)P3 |

Diverse Physiological and Pathophysiological Roles of PI3K Signaling Pathways

The PI3K signaling pathway is fundamental to numerous cellular processes critical for normal physiology, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking amegroups.orgwikipedia.orgrockland.comucl.ac.uk. It plays a key role in mediating responses to a wide range of extracellular stimuli nih.gov.

Given its central role in cellular regulation, aberrant PI3K signaling is implicated in the development and progression of various diseases ucl.ac.ukfrontiersin.orgmdpi.com. These include:

Cancer: The PI3K/AKT/mTOR pathway is frequently hyperactivated in many cancers due to mechanisms such as gain-of-function mutations in PIK3CA (encoding p110α), gene amplification, or loss of function of the tumor suppressor PTEN, which acts as a negative regulator of the pathway amegroups.orgmdpi.commdpi.comresearchgate.net. This aberrant activation promotes tumor cell growth, survival, proliferation, metabolism, and metastasis amegroups.orgresearchgate.net.

Immune Disorders and Inflammation: PI3K isoforms, particularly p110δ and p110γ, are highly expressed in leukocytes and play crucial roles in immune cell function, including activation, chemotaxis, proliferation, and survival targetedonc.comnih.govnih.gov. Dysregulation of PI3K signaling in immune cells contributes to inflammatory and autoimmune diseases targetedonc.comnih.govucl.ac.uknih.gov.

Metabolic Diseases: The PI3K pathway is involved in insulin (B600854) signaling and glucose metabolism, and its dysregulation can contribute to metabolic disorders like diabetes wikipedia.orgrockland.comucl.ac.ukfrontiersin.org.

Cardiovascular Diseases: PI3K signaling plays a role in processes relevant to atherosclerosis, including endothelial function, lipid accumulation, and inflammation frontiersin.org.

The diverse roles of PI3K isoforms underscore the complexity of targeting this pathway for therapeutic benefit nih.govnih.gov. While inhibiting PI3K holds therapeutic potential in various diseases, the ubiquitous nature of some isoforms and the specific roles of others necessitate the development of isoform-selective inhibitors to minimize off-target effects and tailor interventions to specific disease contexts ucl.ac.ukresearchgate.netnih.govplos.org.

Academic Positioning of AS-605240 as a Selective PI3Kγ Inhibitor

The recognition of the distinct roles played by individual PI3K isoforms has driven research towards developing isoform-selective inhibitors. This compound is a compound that has gained prominence in academic research specifically as a selective inhibitor of the PI3Kγ isoform.

Historical Development and Discovery in PI3K Modulator Research

The historical development of PI3K modulators began with the discovery of early, non-selective inhibitors such as wortmannin (B1684655) and LY294002, which were valuable tools for understanding PI3K pathway function but had limitations due to off-target effects guidetopharmacology.orgplos.orgzuj.edu.jo. As understanding of the different PI3K isoforms and their specific roles in various cellular processes and diseases grew, the focus shifted towards developing inhibitors with improved selectivity researchgate.netnih.gov.

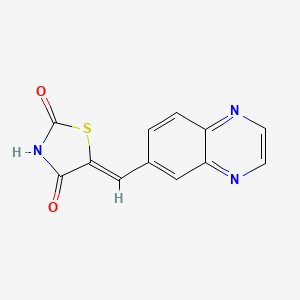

This compound (5-(6-quinoxalinylmethylene)-2,4-thiazolidine-2,4-dione) was identified as a potent and selective inhibitor of PI3Kγ caymanchem.comechelon-inc.comtocris.comsinobiological.com. Its discovery was a significant step in providing researchers with a tool to specifically investigate the functions of the PI3Kγ isoform, particularly in the context of inflammation and immune responses where PI3Kγ is highly relevant targetedonc.comnih.govdoi.org. Research findings have characterized this compound as an ATP-competitive inhibitor of PI3Kγ caymanchem.comechelon-inc.comtocris.comselleckchem.com.

Detailed research findings on the inhibitory activity of this compound against different PI3K isoforms have been reported. The table below summarizes the IC50 values of this compound for the Class I PI3K isoforms in cell-free assays:

| PI3K Isoform | IC50 (nM) | Selectivity Fold (vs PI3Kγ) | Reference |

| PI3Kγ | 8 | 1 | caymanchem.comechelon-inc.comtocris.comsinobiological.comselleckchem.comselleckchem.com |

| PI3Kα | 60 | 7.5 | caymanchem.comechelon-inc.comtocris.comsinobiological.comselleckchem.comselleckchem.com |

| PI3Kβ | 270 | >30 | caymanchem.comechelon-inc.comtocris.comsinobiological.comselleckchem.comselleckchem.commedchemexpress.com |

| PI3Kδ | 300 | >30 | caymanchem.comechelon-inc.comtocris.comsinobiological.comselleckchem.comselleckchem.commedchemexpress.com |

This data indicates that this compound exhibits significantly higher potency against PI3Kγ compared to the other Class I isoforms, demonstrating its isoform selectivity caymanchem.comechelon-inc.comtocris.comsinobiological.comselleckchem.comselleckchem.commedchemexpress.com.

Rationale for Isoform-Selective PI3K Inhibition in Biological Inquiry

The rationale for developing and utilizing isoform-selective PI3K inhibitors like this compound in biological inquiry stems from the distinct and sometimes non-redundant roles of the different PI3K isoforms nih.govnih.govucsf.edu. While some cellular functions might be shared by multiple isoforms, others are specifically mediated by a particular PI3K isoform depending on the cell type, stimulus, and context nih.govucsf.edu.

Targeting a specific isoform allows researchers to dissect the precise contribution of that isoform to a particular biological process or disease state without broadly inhibiting the entire PI3K pathway, which could lead to confounding off-target effects or mask the specific role of the isoform of interest nih.govplos.orgmdpi.com. For instance, studies using isoform-selective inhibitors or genetic approaches (like knockout mice) have revealed the specific involvement of PI3Kδ and PI3Kγ in various immune cell functions and inflammatory responses targetedonc.comnih.govnih.govdoi.org.

This compound, as a selective PI3Kγ inhibitor, has been instrumental in studying the role of PI3Kγ in processes where it is particularly active, such as neutrophil migration, inflammatory responses, and certain autoimmune conditions targetedonc.comnih.govdoi.orgselleckchem.commedchemexpress.comresearchgate.net. By selectively inhibiting PI3Kγ, researchers can gain a clearer understanding of its specific downstream signaling events and its impact on cellular behavior in various physiological and pathological settings nih.govdoi.org. This targeted approach is crucial for both elucidating fundamental biological mechanisms and identifying potential therapeutic targets with improved specificity and reduced potential for widespread side effects associated with pan-PI3K inhibition researchgate.netnih.govmdpi.com.

For example, research using this compound has demonstrated its ability to inhibit C5a-mediated PKB phosphorylation in macrophages and reduce neutrophil recruitment in models of inflammation, highlighting the specific role of PI3Kγ in these processes caymanchem.comselleckchem.commedchemexpress.comresearchgate.net. Furthermore, studies in animal models of diseases like rheumatoid arthritis and autoimmune diabetes have utilized this compound to investigate the contribution of PI3Kγ to disease pathogenesis and explore the therapeutic potential of its inhibition caymanchem.comnih.govechelon-inc.comtocris.comdoi.orgresearchgate.net.

The use of selective inhibitors like this compound allows for more precise investigations into the complex signaling networks regulated by individual PI3K isoforms, paving the way for the development of more targeted and effective therapeutic strategies.

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWZFLMPDUSYGV-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018492 | |

| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287651-14-2, 648450-29-7 | |

| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS605240 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of Action of As 605240

Enzymatic Inhibition Profile of AS-605240

This compound functions as a potent and selective inhibitor of certain PI3K isoforms, key enzymes involved in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Selective Inhibition of PI3Kγ Isoform

A defining characteristic of this compound is its high selectivity for the PI3Kγ isoform. Research consistently demonstrates that this compound potently inhibits PI3Kγ with a low half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). Multiple studies report an IC₅₀ value of 8 nM and a Kᵢ value of 7.8 nM for human recombinant PI3Kγ. medchemexpress.comcaymanchem.comselleckchem.comselleckchem.comtocris.comcreative-enzymes.commedchemexpress.comtargetmol.com This indicates a strong affinity and inhibitory effect on this specific isoform.

Comparative Inhibitory Activity and Selectivity Ratios for PI3Kδ, PI3Kβ, and PI3Kα

While exhibiting potent inhibition of PI3Kγ, this compound shows significantly lower inhibitory activity against other Class I PI3K isoforms, namely PI3Kδ, PI3Kβ, and PI3Kα. Studies provide comparative IC₅₀ values for these isoforms, highlighting the selectivity of this compound for PI3Kγ. medchemexpress.comcaymanchem.comselleckchem.comselleckchem.comtocris.comcreative-enzymes.comtargetmol.comechelon-inc.com

The selectivity ratios demonstrate that this compound is considerably more potent against PI3Kγ than the other isoforms. It displays over 30-fold selectivity for PI3Kδ and PI3Kβ, and approximately 7.5-fold to 18-fold selectivity over PI3Kα in cell-free assays. medchemexpress.comselleckchem.comtocris.comcreative-enzymes.comnih.govd-nb.info

The following table summarizes representative IC₅₀ values for this compound against the different Class I PI3K isoforms:

| PI3K Isoform | IC₅₀ (nM) |

| PI3Kγ | 8 |

| PI3Kα | 60 |

| PI3Kβ | 270 |

| PI3Kδ | 300 |

Data compiled from multiple sources. medchemexpress.comcaymanchem.comselleckchem.comselleckchem.comtocris.comcreative-enzymes.comtargetmol.comechelon-inc.com

This differential inhibition profile underscores the utility of this compound as a tool for specifically investigating the roles of PI3Kγ in various biological processes.

ATP-Competitive Nature of PI3K Inhibition

This compound is characterized as an ATP-competitive inhibitor of PI3Kγ. caymanchem.comselleckchem.comtocris.comcreative-enzymes.comechelon-inc.comnih.govd-nb.info This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the PI3Kγ enzyme. By occupying the ATP-binding cleft, this compound prevents the enzyme from phosphorylating its lipid substrates, thus inhibiting the catalytic activity of PI3Kγ. This mechanism is a common mode of action for many kinase inhibitors.

Downstream Signaling Pathway Modulation by this compound

The primary consequence of PI3Kγ inhibition by this compound is the modulation of downstream signaling pathways that are typically activated by PI3K activity. The most prominent of these is the PI3K/Akt/mTOR axis.

Regulation of the PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade involved in regulating numerous cellular functions, including cell growth, proliferation, survival, and metabolism. PI3K, when activated, produces phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), which serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B). caymanchem.comdiabetesjournals.org Activation of Akt then leads to the phosphorylation and regulation of various downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). caymanchem.comnih.govdiabetesjournals.orgnih.gov

By selectively inhibiting PI3Kγ, this compound disrupts this cascade, particularly in cells where PI3Kγ plays a significant role, such as inflammatory cells. medchemexpress.comdiabetesjournals.orgnih.gov Inhibition of PI3Kγ by this compound has been shown to modulate the activity of this pathway, impacting cellular responses that are dependent on PI3Kγ signaling. nih.govresearchgate.netoncotarget.com

Impact on Protein Kinase B (PKB/Akt) Phosphorylation

A key downstream effect of PI3K inhibition is the reduction in the phosphorylation of Protein Kinase B (PKB), also known as Akt. PI3K-generated PIP₃ is essential for the recruitment and activation of Akt at the plasma membrane, leading to its phosphorylation at key residues (e.g., Thr³⁰⁸ and Ser⁴⁷³). diabetesjournals.org

Influence on Glycogen Synthase Kinase 3 Alpha and Beta (GSK3α/β) Phosphorylation

Glycogen Synthase Kinase 3 (GSK3) exists as two isoforms, GSK3α and GSK3β, and is involved in numerous cellular processes. wikipedia.orgcreative-diagnostics.com GSK3 activity is often regulated by phosphorylation, particularly inhibitory phosphorylation at serine residues (Ser21 in GSK3α and Ser9 in GSK3β), which is commonly mediated by the PI3K/Akt pathway. wikipedia.orgcreative-diagnostics.commdpi.comnih.gov

Research indicates that this compound, as a PI3Kγ inhibitor, can influence the phosphorylation of GSK3α and GSK3β. This compound inhibits the MCP-1-mediated phosphorylation of Akt (also known as PKB) and its downstream substrates, including GSK3α and β, in a concentration-dependent manner. medchemexpress.com This suggests that this compound's inhibition of PI3Kγ signaling leads to reduced phosphorylation and, consequently, potentially increased activity of GSK3α/β, as inhibitory phosphorylation is decreased. wikipedia.orgcreative-diagnostics.comnih.gov Studies in T-cell acute lymphoblastic leukemia (T-ALL) cell lines have also shown that the combined application of PI3K inhibitors, including this compound, can reduce the relative phosphorylation and levels of GSK3β protein. researchgate.net

Modulation of Nuclear Factor-kappa B (NF-κB) Activation

Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a critical role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. mdpi.comresearchgate.net The PI3K/Akt pathway is known to influence NF-κB activation. mdpi.comnih.govmdpi.com

Inhibition of PI3Kγ by this compound has been shown to modulate NF-κB activation. Studies in a murine model of gout demonstrated that inhibition of either PI3Kγ (using this compound) or PI3Kδ reduced the activation of NF-κB in synovial tissues. frontiersin.orgunito.it This suggests that PI3Kγ, and thus its inhibition by this compound, plays a role in the signaling pathways leading to NF-κB activation in certain inflammatory contexts. frontiersin.orgunito.it A major mechanism by which PI3K inhibition controls neutrophil persistence in tissues appears to be via control of NF-κB activation. frontiersin.orgunito.it

Effects on the cAMP Response Element-Binding (CREB) Pathway

The cAMP Response Element-Binding (CREB) protein is a transcription factor that regulates the expression of genes involved in various cellular functions, including survival, growth, migration, and differentiation. mdpi.comahajournals.org The PI3K/Akt pathway can influence CREB activity, often through Akt-dependent phosphorylation of CREB at Ser-133. mdpi.comahajournals.org

Research indicates that this compound can affect the CREB pathway. In vascular smooth muscle cells (VSMCs), serum treatment increased CREB phosphorylation, and this effect was significantly reduced by this compound. ahajournals.org This suggests that PI3Kγ signaling contributes to serum-induced CREB activation in these cells. ahajournals.org Conversely, studies in CD4+ T-cells have shown an increase in the phosphorylation of CREB under PI3Kγ pathway inhibition by this compound in an in vitro Treg-generation assay. researchgate.netnih.gov This indicates a more complex interplay between PI3Kγ inhibition and CREB activation, potentially depending on cell type and specific stimuli. researchgate.netnih.gov The PI3Kγ pathway and the CREB pathway may interact in the induction of FoxP3 transcription, which is relevant in T regulatory cells. nih.gov

Alterations in Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2)

Mitogen-Activated Protein Kinase (MAPK) pathways, such as the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, are involved in coupling signals from cell surface receptors to intracellular substrates and transcription factors, regulating processes like proliferation, survival, and differentiation. nih.govaging-us.comnih.govwindows.net

The effect of this compound on MAPK pathways like ERK1/2 can vary. While some studies focus on the primary targets of PI3Kγ inhibition, research in T-ALL cell lines has shown that the combined application of PI3K inhibitors, including this compound, can reduce the relative phosphorylation and levels of ERK proteins. researchgate.net However, other studies using this compound as a PI3K inhibitor did not observe a significant effect on ERK1/2 phosphorylation. rndsystems.com This suggests that the impact of this compound on MAPK pathways may be cell type-dependent or influenced by the specific experimental conditions and stimuli.

Cellular and Subcellular Effects of this compound

Beyond its direct molecular targets, this compound has been shown to influence various cellular and subcellular processes.

Regulation of Cell Proliferation

Cell proliferation is a fundamental biological process that is often dysregulated in various diseases. The PI3K pathway is a key regulator of cell growth and proliferation. frontiersin.orgahajournals.orgoncotarget.com

This compound has demonstrated effects on cell proliferation in several contexts. It has been shown to suppress the proliferation of BDC2.5 CD4+ T cells in a dose-dependent manner. medchemexpress.com In vascular smooth muscle cells, this compound attenuated serum-induced proliferation. ahajournals.org Studies in canine and human diffuse large B-cell lymphoma (DLBCL) models indicated that this compound can suppress cell growth and proliferation, and can act synergistically with other inhibitors like Ibrutinib to amplify anti-proliferative effects. frontiersin.org In T-ALL cell lines, this compound induced anti-proliferative effects, particularly at higher concentrations, and showed synergistic interactions with other compounds like prednisolone (B192156). researchgate.netoncotarget.com this compound has also been shown to reduce the percentage of cells in the S phase of the cell cycle. researchgate.net

Here is a summary of this compound's effects on cell proliferation:

| Cell Type | Stimulus/Context | Effect on Proliferation | Reference |

| BDC2.5 CD4+ T cells | Dose-dependent | Suppression | medchemexpress.com |

| Vascular Smooth Muscle Cells | Serum-induced | Attenuation | ahajournals.org |

| Canine and Human DLBCL cells | Alone and in combination with Ibrutinib | Suppression, Synergistic | frontiersin.org |

| T-ALL cell lines | Dose-dependent, with Prednisolone | Anti-proliferative, Synergistic | researchgate.netoncotarget.com |

Modulation of Leukocyte Migration and Chemotaxis

Leukocyte migration and chemotaxis, the directed movement of cells in response to chemical signals, are crucial processes in immune responses and inflammation. PI3Kγ plays a significant role in these processes, particularly in leukocytes. plos.orgnih.govpnas.orgersnet.orgaai.orgucsd.edu

This compound has been extensively studied for its effects on leukocyte migration and chemotaxis. It has been shown to inhibit neutrophil migration induced by various chemoattractants. plos.orgersnet.orgaai.orgucsd.edu In a three-dimensional collagen assay, this compound markedly reduced CXCL8-induced chemokinetic migration of neutrophils but had no effect on CXCL8-induced chemotactic migration. plos.org This suggests a differential role for PI3Kγ in distinct aspects of neutrophil movement. plos.org this compound also reduced RANTES-induced peritoneal neutrophil recruitment in mice. medchemexpress.com Studies in models of rheumatoid arthritis and gout have demonstrated that this compound can suppress joint inflammation and reduce neutrophil accumulation. frontiersin.orgunito.itucsd.edu Furthermore, this compound inhibited LPS-induced neutrophil migration into the lungs in mice. ersnet.org Inhibition of PI3Kγ by this compound has also been shown to reduce the recruitment of host phagocytes and regulatory T cells to the site of infection in a model of cutaneous leishmaniasis. pnas.org

Here is a summary of this compound's effects on leukocyte migration and chemotaxis:

| Cell Type | Stimulus/Context | Effect on Migration/Chemotaxis | Reference |

| Neutrophils | CXCL8-induced (3D collagen) | Reduced chemokinesis, No effect on chemotaxis | plos.org |

| Neutrophils | RANTES-induced (peritoneal) | Reduced recruitment | medchemexpress.com |

| Neutrophils | LPS-induced (lung) | Reduced migration | ersnet.org |

| Neutrophils | MSU crystal-induced (joint, gout model) | Reduced accumulation | frontiersin.orgunito.it |

| Leukocytes | CCL5 model (rheumatoid arthritis) | Inhibited chemotaxis | ucsd.edu |

| Phagocytes & Tregs | L. mexicana infection site | Reduced recruitment | pnas.org |

Inhibition of C5a-Mediated Leukocyte Responses

This compound has been shown to inhibit responses mediated by the complement component C5a. Studies have demonstrated that this compound inhibits C5a-mediated phosphorylation of protein kinase B (PKB), also known as Akt, in RAW264 mouse macrophages, with an IC₅₀ of 0.09 μM nih.gov. Furthermore, in vitro experiments using a transwell chemotaxis assay revealed that the migration of wildtype macrophages towards C5a could be inhibited by this compound fishersci.co.uk. Research also indicates that PI3Kγ is vital for neutrophil recruitment in response to C5a wikipedia.org. However, it is worth noting that one study reported this compound was unable to prevent the effects of C5a on neutrophil phagocytosis, suggesting potential context-dependent or isoform-specific nuances within C5a signaling pathways citeab.com.

Attenuation of Chemokine-Induced (e.g., MCP-1, RANTES, eotaxin) Cell Movement

This compound effectively attenuates cell movement induced by various chemokines. It blocks PKB phosphorylation induced by MCP-1 (CCL2) and inhibits the concentration-dependent phosphorylation of PKB and its downstream substrates GSK3α and β in response to MCP-1 nih.gov. In mouse models, this compound has been shown to reduce RANTES (CCL5)-induced peritoneal neutrophil recruitment nih.gov.

In vitro transmigration assays have demonstrated that pretreatment of polymorphonuclear leukocytes (PMNs) with this compound significantly reduces their transmigration across various cell layers, including murine pulmonary endothelial cells, human A549 cells, and human pulmonary microvascular endothelial cells nih.govwikipedia.org. This inhibitory effect was specific to PI3Kγ, as this compound reduced CXCL2/3-stimulated migration of wild-type PMNs but not PI3Kγ-deficient PMNs nih.govwikipedia.org. These findings suggest that PI3Kγ in PMNs, rather than in endothelial cells, is crucial for chemokine-induced endothelial transmigration nih.gov.

Studies investigating neutrophil migration in a three-dimensional collagen gel model, mimicking tissue environments, showed that this compound significantly reduced chemokinetic migration induced by CXCL8 (IL-8) in a non-gradient assay. However, it had no effect on chemotactic migration in a gradient assay, indicating differential roles for PI3Kγ in different types of chemokine-driven movement fishersci.com. This compound has also been found to inhibit eotaxin (CCL11)-induced chemotaxis in human eosinophils mims.com. Furthermore, this compound reduces the migration of polymorphonuclear leukocytes in vitro and decreases their infiltration into the lungs of mice with LPS-induced lung injury americanelements.comguidetopharmacology.org. Inhibition of PI3Kγ by this compound also impacts the migration of malignant B cells towards SDF-1 (CXCL12) nih.gov.

The role of this compound in inhibiting chemokine-induced cell movement is summarized in the table below, highlighting findings from various studies:

| Chemokine/Stimulus | Cell Type/Model | Effect of this compound | Reference |

| MCP-1 (CCL2) | RAW264 macrophages | Inhibits PKB phosphorylation | nih.gov |

| MCP-1 (CCL2) | Undefined cells | Blocks PKB phosphorylation, inhibits downstream | nih.gov |

| RANTES (CCL5) | Mouse peritoneal neutrophils | Reduces recruitment | nih.gov |

| CXCL2/3 | Wild-type PMNs (in vitro transmigration) | Reduces migration (>60% inhibition) | nih.govwikipedia.org |

| CXCL8 (IL-8) | Neutrophils (3D collagen gel, non-gradient) | Significantly reduced chemokinetic migration | fishersci.com |

| Eotaxin (CCL11) | Human eosinophils | Inhibits chemotaxis | mims.com |

| LPS-induced injury | Polymorphonuclear leukocytes (in vitro & in vivo) | Reduces migration and lung infiltration | americanelements.comguidetopharmacology.org |

| SDF-1 (CXCL12) | Malignant B cells | Inhibits migration | nih.gov |

| C5a | Wildtype macrophages (in vitro chemotaxis) | Inhibits migration | fishersci.co.uk |

Impact on Actin Polymerization and Cytoskeletal Reorganization

PI3Kγ plays a critical role in initiating actin polymerization and cytoskeletal reorganization, processes fundamental for cell migration nih.gov. This compound influences these processes by inhibiting PI3Kγ activity. In gastric smooth muscle cells, PI3Kγ is involved in muscarinic m2 receptor-mediated actin polymerization via the PI3K/ILK/Cdc42 pathway, and this actin polymerization was inhibited by this compound guidetopharmacology.org. Furthermore, studies have indicated that PI3K inhibition can lead to a loss of stable F-actin polarity, which negatively impacts neutrophil migration nih.gov. Research on TAPP2, a protein that interacts with PI3K signaling, showed that TAPP2 knockdown resulted in alterations in chemokine-induced rearrangement of the actin cytoskeleton and failure to form polarized morphology nih.gov. This suggests that inhibition of PI3Kγ by this compound likely contributes to similar disruptions in cytoskeletal dynamics.

Induction of Apoptosis in Specific Leukocyte Subsets (e.g., neutrophils, eosinophils)

This compound has been shown to induce apoptosis in certain leukocyte subsets, contributing to the resolution of inflammation. In a murine model of gout, selective blockade of PI3K-γ or PI3K-δ was sufficient to induce apoptosis of neutrophils wikipedia.org. Treatment with this compound in this model led to a decrease in neutrophil numbers associated with enhanced apoptosis wikipedia.orgnih.gov. Generally, PI3Kγ inhibition, including with this compound, has been reported to reduce inflammation by promoting leukocyte apoptosis nih.gov.

While non-selective PI3K inhibitors have been shown to induce apoptosis of eosinophils in inflammatory sites wikipedia.org, this compound specifically did not affect spontaneous eosinophil apoptosis in one study mims.com. This suggests potential differences in how PI3K isoforms regulate apoptosis in different leukocyte types or contexts. Another study indicated near-complete functional redundancy among Class I PI3Ks regarding GM-CSF-mediated inhibition of neutrophil apoptosis, and individual isoform inhibition with this compound did not reverse GM-CSF-mediated survival mpg.de. In the context of experimental autoimmune encephalomyelitis (EAE), more CD4+ T cells were observed to undergo apoptosis in PI3Kγ-deficient mice fishersci.no.

Promotion of Efferocytosis

Efferocytosis, the process by which apoptotic cells are cleared by phagocytes, is crucial for resolving inflammation wikipedia.org. This compound treatment has been linked to the promotion of efferocytosis. In the murine gout model, the decrease in neutrophil numbers following this compound treatment was associated with enhanced efferocytosis of these cells wikipedia.orgnih.gov. Selective blockade of PI3K-γ or PI3K-δ in this model induced the subsequent efferocytosis of neutrophils wikipedia.org. Efferocytosis is primarily responsible for the clearance of apoptotic granulocytes in inflamed tissue wikipedia.org. This process is also known to enable the transition of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype nih.gov. Research also suggests a link between IRF5, which impairs efferocytosis, and PI3Kγ-dependent macrophage migration guidetopharmacology.org.

Modulation of Cytokine and Chemokine Production

This compound influences the production of various cytokines and chemokines, key mediators of immune and inflammatory responses. In a bleomycin-induced pulmonary fibrosis model, this compound significantly reduced the levels of pro-inflammatory cytokines TNF-α and IL-1β in bronchoalveolar lavage fluid (BALF) and inhibited the production of prefibrotic cytokines nih.gov.

Studies on autoreactive T cells treated with this compound in vitro demonstrated reduced production of inflammatory cytokines such as IL-6 and IL-17, as well as chemokines like IFN-γ–inducible protein-10 (CXCL10) and MCP-1 (CCL2) wikipedia.orgscribd.com. This compound suppressed the production of inflammatory cytokines and chemokines by BDC2.5 CD4+ T cells stimulated with a pancreatic peptide in vitro scribd.com. In a mouse model of colitis, this compound treatment reduced the levels and mRNA expression of IL-1β, CXCL-1/KC (CXCL1), MIP-2 (CXCL2/CXCL3), and TNF-α in colonic tissue americanelements.comereztech.com. It also reduced MIP-2 levels in neutrophil cultures stimulated with LPS americanelements.com. These effects on pro-inflammatory mediators are linked to the inhibition of nuclear factor-kappa B (NF-κB) by this compound americanelements.com.

Interestingly, this compound also modulated the production of anti-inflammatory cytokines. It up-regulated IL-10 expression in colonic tissue in the colitis model americanelements.comereztech.com. In a model of L. mexicana infection, this compound treatment was associated with a reduction in Th2 cytokine production (IL-4 and IL-10), although this effect is believed to be indirect on T cells nih.gov. However, this compound did not have a significant effect on IL-10 production by CD4+ FoxP3+ Treg cells in vitro nih.gov. In contrast to its effects on innate immune cells and some T cell subsets, cytokine production by T cells was not influenced by this compound in an arthritis model fishersci.co.uk.

Data on the modulation of cytokine and chemokine production by this compound:

| Mediator | Cell Type/Model | Effect of this compound | Reference |

| TNF-α, IL-1β | BALF in pulmonary fibrosis model | Reduced levels | nih.gov |

| Prefibrotic cytokines | Pulmonary fibrosis model | Inhibited production | nih.gov |

| IL-6, IL-17, CXCL10, CCL2 | Autoreactive T cells (in vitro) | Reduced production | wikipedia.orgscribd.com |

| Inflammatory cytokines/chemokines | BDC2.5 CD4+ T cells (in vitro) | Suppressed production | scribd.com |

| IL-1β, CXCL1, CXCL2/3, TNF-α | Colonic tissue in colitis model | Reduced levels/expression | americanelements.comereztech.com |

| MIP-2 (CXCL2/CXCL3) | Neutrophil cultures (LPS-stimulated) | Reduced levels | americanelements.com |

| IL-10 | Colonic tissue in colitis model | Up-regulated expression | americanelements.comereztech.com |

| IL-4, IL-10 (Th2 cytokines) | L. mexicana-infected mice (indirect effect) | Reduced production | nih.gov |

| Cytokines | T cells in arthritis model | No influence | fishersci.co.uk |

Effects on T Regulatory (Treg) Cell Expansion and Function

This compound has notable effects on the expansion and function of T regulatory (Treg) cells, a subset of CD4+ T cells crucial for maintaining immune tolerance fishersci.se. Studies in NOD mice have shown that this compound suppresses autoreactive T cells while increasing the population of Tregs nih.govwikipedia.org. Inhibition of the PI3Kγ pathway by this compound has been demonstrated to induce Treg expansion through the cAMP response element-binding pathway wikipedia.orgscribd.comwikipedia.org.

In vitro Treg-generation assays revealed that this compound increased the percentage of FoxP3+ cells wikipedia.org. In the context of colitis, this compound up-regulated the expression of CD25 and FoxP3 americanelements.com. A significant increase in CD25 and FoxP3 expression was also found in isolated lamina propria CD4+ T cells from this compound-treated mice americanelements.com. The role of this compound in Treg induction was further supported by experiments showing that concomitant in vivo blockade of the IL-10 receptor significantly attenuated its therapeutic activity americanelements.com. These findings collectively indicate that this compound affects the functional activity of CD4+CD25+FoxP3+ regulatory T cells americanelements.com.

While this compound treatment significantly reduced the recruitment of CD4+ FoxP3+ Tregs to infected lesions in a leishmaniasis model, it did not affect Treg populations within the draining lymph nodes nih.gov. This suggests that PI3Kγ may not regulate the development, expansion, or IL-10 production by Tregs but could instead contribute to their trafficking to the site of infection nih.gov.

Treg cells are characterized by the expression of markers such as CD4, CD25, and the transcription factor FoxP3 fishersci.se. Their primary function is the suppression of pro-inflammatory immune responses fishersci.se, and CD4+CD25+FoxP3+ regulatory T cells are known to ameliorate inflammatory colitis, largely through the production of IL-10 and TGF-β ereztech.com.

Preclinical Research Applications of As 605240 in Disease Models

Investigations in Autoimmune and Inflammatory Disease Models

AS-605240 has been studied in several preclinical models of autoimmune and inflammatory diseases, highlighting its potential as a therapeutic agent for these conditions. tandfonline.comnih.govopenrheumatologyjournal.com

Rheumatoid Arthritis Models

Studies utilizing mouse models of rheumatoid arthritis have investigated the effects of this compound on key pathological features of the disease. tocris.comcaymanchem.comtandfonline.comnih.govbabraham.ac.uktandfonline.comwindows.net

This compound has shown the ability to suppress joint inflammation and damage in mouse models of rheumatoid arthritis. tocris.comcaymanchem.commedchemexpress.comtandfonline.comnih.govbabraham.ac.uktandfonline.comwindows.net In models such as collagen-induced arthritis (CIA) and antibody-mediated arthritis, treatment with this compound reduced the clinical and histological signs of joint inflammation. tandfonline.combabraham.ac.uktandfonline.comwindows.net This included a significant reduction in paw thickness and marked amelioration of histological measures of synovial inflammation and cartilage erosion. babraham.ac.uk

Here is a summary of findings related to the attenuation of joint inflammation and tissue damage:

| Model Type | Observed Effect of this compound | Source |

| Collagen II-specific antibody | Reduced clinical and histological signs of joint inflammation. | tandfonline.comtandfonline.com |

| Collagen-induced arthritis (CIA) | Significant reduction in joint inflammation, near normal paw thickness. Marked amelioration of synovial inflammation and cartilage erosion. | babraham.ac.uk |

| Antibody-mediated arthritis | Reduced clinical and histological signs of joint inflammation. | babraham.ac.ukwindows.net |

Preclinical studies have indicated that this compound modulates cellular infiltration in arthritic joints. babraham.ac.uk In mouse models of rheumatoid arthritis, treatment with this compound reduced neutrophil infiltration in the affected joints. babraham.ac.uk This reduction in cellular infiltration contributes to the observed attenuation of joint inflammation and damage. babraham.ac.uk

Here is a summary of findings related to the modulation of cellular infiltration:

| Model Type | Observed Effect of this compound | Cellular Population Affected | Source |

| Collagen-induced arthritis (CIA) | Marked amelioration of neutrophil infiltration. | Neutrophils | babraham.ac.uk |

| Antibody-mediated arthritis | Reduced neutrophil infiltration. | Neutrophils | babraham.ac.uk |

Systemic Lupus Erythematosus (SLE) Models

This compound has also been investigated in preclinical models of systemic lupus erythematosus, a chronic inflammatory autoimmune disease. tandfonline.comopenrheumatologyjournal.comtandfonline.comopenrheumatologyjournal.comnih.govresearchgate.netresearchgate.netpharmalegacy.cominotiv.comnih.govsbi.org.brhookelabs.comanr.fr Studies in the SLE-prone MRL-lpr mouse strain have shown promising results. tandfonline.comopenrheumatologyjournal.comtandfonline.comopenrheumatologyjournal.comresearchgate.netresearchgate.netnih.gov

In MRL-lpr mice, which spontaneously develop a lupus-like disease including kidney disease, this compound treatment has been shown to attenuate glomerulonephritis. tandfonline.comopenrheumatologyjournal.comtandfonline.comopenrheumatologyjournal.comresearchgate.netresearchgate.netnih.gov Treatment with the PI3Kγ inhibitor reversed or substantially reduced the signs of kidney disease, such as glomerulonephritis lesions. tandfonline.comtandfonline.comresearchgate.netresearchgate.net This included a reduction in the severity of mesangioproliferative glomerulonephritis. tandfonline.comresearchgate.netresearchgate.net Treated mice also exhibited lower levels of proteinuria and reduced immune complex deposition in the kidneys. tandfonline.comresearchgate.netresearchgate.netjwatch.org

Here is a summary of findings related to the amelioration of glomerulonephritis:

| Model Type | Observed Effect of this compound | Source |

| MRL-lpr mice | Attenuated glomerulonephritis. tandfonline.comopenrheumatologyjournal.comtandfonline.comopenrheumatologyjournal.comresearchgate.netresearchgate.netnih.gov Reversed or substantially reduced glomerulonephritis lesions. tandfonline.comtandfonline.comresearchgate.netresearchgate.net Reduced severity of mesangioproliferative glomerulonephritis. tandfonline.comresearchgate.netresearchgate.net Lower proteinuria and reduced immune complex deposition. tandfonline.comresearchgate.netresearchgate.netjwatch.org | tandfonline.comopenrheumatologyjournal.comtandfonline.comopenrheumatologyjournal.comresearchgate.netresearchgate.netnih.govjwatch.org |

This compound treatment in MRL-lpr mice resulted in marked reductions in splenocyte numbers. tandfonline.comopenrheumatologyjournal.comopenrheumatologyjournal.com Furthermore, the compound led to lower levels of DNA-specific autoantibodies. tandfonline.comopenrheumatologyjournal.comopenrheumatologyjournal.comjwatch.org These findings suggest that this compound can influence immune cell populations and autoantibody production in this SLE model. tandfonline.comopenrheumatologyjournal.comopenrheumatologyjournal.com

Here is a summary of findings related to splenocyte numbers and autoantibody levels:

| Model Type | Observed Effect of this compound | Source |

| MRL-lpr mice | Marked reductions in splenocyte numbers. tandfonline.comopenrheumatologyjournal.comopenrheumatologyjournal.com Lower DNA-specific autoantibody levels. tandfonline.comopenrheumatologyjournal.comopenrheumatologyjournal.comjwatch.org | tandfonline.comopenrheumatologyjournal.comopenrheumatologyjournal.comjwatch.org |

Impact on Pathogenic CD4+ Memory T Cells

Pathogenic CD4+ memory T cells are implicated in chronic inflammatory and autoimmune conditions. Research indicates that PI3Kγ is involved in the activation and function of T cells nih.govplos.org. Studies have shown that this compound can suppress the proliferation of CD4+ T cells in a dose-dependent manner in vitro arctomsci.commedchemexpress.comwindows.net. Specifically, in the context of autoimmune diabetes, this compound suppressed the proliferation of autoreactive BDC2.5 CD4+ T cells stimulated by a pancreatic peptide arctomsci.comnih.govwindows.netresearchgate.net. Furthermore, inhibition of PI3Kγ has been shown to affect the migration of human memory CD4+ T cells, particularly those involved in Th17 responses, by inhibiting CCL20-induced chemotaxis aai.org. This suggests a role for PI3Kγ in the recruitment of these cells to inflammatory sites.

Autoimmune Diabetes Models (Type 1 Diabetes)

Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of pancreatic beta cells by autoreactive T lymphocytes plos.orgbath.ac.uk. The PI3Kγ pathway has been found to be highly activated in T1D nih.govresearchgate.netnih.gov. Preclinical studies using Non-Obese Diabetic (NOD) mice, a model for autoimmune diabetes, have demonstrated the therapeutic potential of this compound in preventing and reversing the disease nih.govplos.orgresearchgate.netbath.ac.uknih.govdiabetesjournals.org.

Suppression of Autoreactive T Cells

This compound has been shown to effectively suppress autoreactive T cells in NOD mice arctomsci.comnih.govplos.orgwindows.netresearchgate.netbath.ac.uknih.govdiabetesjournals.org. In vitro studies using splenocytes from NOD mice stimulated with a pancreatic peptide showed that this compound suppressed the proliferation and production of IFN-γ by autoreactive CD4+ T cells in a dose-dependent manner nih.govresearchgate.net. This suppression of autoreactive T cell activation is considered a key mechanism by which this compound exerts its therapeutic effects in T1D models nih.govplos.orgresearchgate.netnih.gov.

Regulation of Regulatory T Cell Populations

Regulatory T cells (Tregs) play a critical role in maintaining immune tolerance and suppressing autoreactive immune responses nih.govplos.orgbath.ac.uk. Research indicates that this compound influences Treg populations. Studies in NOD mice have shown that this compound treatment leads to an increase in the frequency and absolute number of Tregs arctomsci.comnih.govwindows.netresearchgate.netbath.ac.uknih.govdiabetesjournals.org. This effect is significant as it can tip the balance from autoreactive T cells towards Tregs, contributing to the protection against autoimmune diabetes nih.govplos.orgnih.gov. In vitro experiments have also demonstrated that this compound can promote the expansion of Tregs nih.govresearchgate.netdiabetesjournals.org.

Effects on Inflammatory Cytokine Production

Below is a representation of data regarding the effect of this compound on inflammatory cytokine production in a relevant model.

| Cytokine/Chemokine | Control (pg/mL) | This compound Treated (pg/mL) |

| TNF-α (in BALF, Bleomycin (B88199) model) | High | Reduced medchemexpress.comarctomsci.commedchemexpress.comwindows.netmedkoo.com |

| IL-1β (in BALF, Bleomycin model) | High | Reduced medchemexpress.comarctomsci.commedchemexpress.comwindows.netmedkoo.com |

| IL-6 (Diabetes model) | High | Reduced nih.govresearchgate.net |

| IL-17 (Diabetes model) | High | Reduced nih.govresearchgate.net |

| IFN-γ (Diabetes model) | High | Reduced nih.govresearchgate.netdiabetesjournals.org |

Pulmonary Disease Models

Preclinical research has also explored the effects of this compound in pulmonary disease models, particularly in the context of pulmonary fibrosis.

Prevention of Bleomycin-Induced Pulmonary Fibrosis

Bleomycin-induced pulmonary fibrosis is a widely used animal model to study the mechanisms of lung fibrosis medchemexpress.commedchemexpress.commedkoo.comnih.gov. Studies in rats and mice have demonstrated that this compound can prevent bleomycin-induced pulmonary fibrosis medchemexpress.commedchemexpress.comwindows.netmedkoo.comnih.gov. Oral administration of this compound significantly reduced lung inflammation and collagen deposition in this model medkoo.com. This compound treatment also inhibited the increased expression of pro-fibrotic cytokines like TNF-α and IL-1β induced by bleomycin instillation medchemexpress.comarctomsci.commedchemexpress.comwindows.netmedkoo.com. Furthermore, this compound inhibits the phosphorylation of Akt in inflammatory cells in the bleomycin-induced pulmonary fibrosis model, indicating its effect on downstream signaling pathways medchemexpress.comarctomsci.commedchemexpress.comwindows.net. In vitro studies also showed that this compound decreased the production of collagen by murine lung-derived fibroblasts nih.gov. These findings suggest that PI3Kγ plays a critical role in the development of bleomycin-induced pulmonary inflammation and fibrosis, and its inhibition by this compound may represent a promising therapeutic strategy medkoo.comnih.gov.

Below is a representation of data regarding the effect of this compound on inflammatory cell counts in bronchoalveolar lavage fluid (BALF) in the bleomycin-induced pulmonary fibrosis model in rats.

| Cell Type | Bleomycin Group (Total Count) | This compound + Bleomycin Group (Total Count) |

| Total Cells | Markedly Increased arctomsci.commedchemexpress.comwindows.net | Markedly Reduced arctomsci.commedchemexpress.comwindows.net |

| Macrophages | Markedly Increased arctomsci.commedchemexpress.comwindows.net | Markedly Reduced arctomsci.commedchemexpress.comwindows.net |

| Neutrophils | Markedly Increased arctomsci.commedchemexpress.comwindows.net | Markedly Reduced arctomsci.commedchemexpress.comwindows.net |

| Lymphocytes | Markedly Increased arctomsci.commedchemexpress.comwindows.net | Markedly Reduced arctomsci.commedchemexpress.comwindows.net |

Note: Specific numerical data for cell counts were mentioned as "markedly reduces" across multiple snippets arctomsci.commedchemexpress.comwindows.net, but precise comparative numerical values across groups were not consistently available in a format suitable for a precise comparative table without further context from the full papers. The table above summarizes the reported effect.

Reduction of Inflammatory Cell Counts and Cytokine Levels in Bronchoalveolar Lavage Fluid

Research into the effects of this compound on pulmonary inflammation has included assessment of bronchoalveolar lavage fluid (BALF). In a mouse model of cystic fibrosis-like lung disease (βENaC-Tg mice), treatment with the PI3Kγ inhibitor this compound led to a decrease in the number of neutrophils in the BALF. This finding mirrored the effect observed with genetic deletion of PI3Kγ, suggesting a role for PI3Kγ in chronic neutrophilic inflammation in this model nih.govfishersci.ca. The reduction in neutrophil numbers in BALF indicates a potential for this compound to mitigate inflammatory cell infiltration in the airways guidetopharmacology.org.

In a murine model of bleomycin-induced acute lung injury, this compound administration normalized levels of certain inflammatory markers. Specifically, levels of TGF-β1 in BAL fluid were observed nih.gov.

Gastrointestinal Inflammation Models

This compound has been evaluated in preclinical models of gastrointestinal inflammation, demonstrating protective and therapeutic potential.

Amelioration of Dextran (B179266) Sodium Sulfate-Induced Colitis

Studies utilizing the dextran sodium sulfate (B86663) (DSS)-induced colitis model in mice have shown that this compound can ameliorate the severity of this condition. Treatment with this compound improved the survival rate, reduced the disease activity index, and decreased histological damage scores in mice administered DSS nih.gov. The compound significantly inhibited the increase in myeloperoxidase levels and reduced the infiltration of macrophages and CD4(+) T-cells in the colon of DSS-fed mice nih.gov.

Furthermore, this compound therapy suppressed the overproduction of colonic proinflammatory cytokines, including interleukin (IL)-1beta, tumor necrosis factor-alpha, and interferon-gamma, which are typically elevated in DSS-induced colitis. Concurrently, levels of the anti-inflammatory cytokine IL-4 were upregulated nih.gov. These findings suggest that this compound may be a potential agent for treating inflammatory bowel disease by suppressing leukocyte infiltration and modulating the balance between proinflammatory and anti-inflammatory cytokines nih.gov.

Detailed findings from DSS-induced colitis models are summarized in the table below:

| Parameter | DSS Group (Vehicle) | This compound Treated Group | Observation | Source |

| Survival Rate | Decreased | Improved | This compound improved survival rate. | nih.gov |

| Disease Activity Index | Increased | Reduced | This compound reduced disease severity. | nih.gov |

| Histological Damage Score | Increased | Reduced | This compound decreased tissue damage. | nih.gov |

| Myeloperoxidase Levels (Colon) | Increased | Inhibited | This compound inhibited increase in MPO. | nih.gov |

| Macrophage Infiltration (Colon) | Increased | Inhibited | This compound reduced macrophage numbers. | nih.gov |

| CD4(+) T-cell Number (Colon) | Increased | Inhibited | This compound reduced CD4(+) T-cell numbers. | nih.gov |

| Colonic IL-1β Levels | Increased | Suppressed | This compound suppressed proinflammatory cytokine. | nih.gov |

| Colonic TNF-α Levels | Increased | Suppressed | This compound suppressed proinflammatory cytokine. | nih.gov |

| Colonic IFN-γ Levels | Increased | Suppressed | This compound suppressed proinflammatory cytokine. | nih.gov |

| Colonic IL-4 Levels | Decreased | Upregulated | This compound upregulated anti-inflammatory cytokine. | nih.gov |

Hepatic Injury Models

Preclinical investigations have also explored the effects of this compound in models of hepatic injury.

Amelioration of Concanavalin (B7782731) A-Induced Hepatic Injury

In murine models of concanavalin A (Con A)-induced hepatic injury, this compound has demonstrated therapeutic efficiency wikipedia.org. Oral administration of this compound significantly improved survival rates and decreased serum levels of alanine (B10760859) aminotransaminase (ALT), a marker of liver damage wikipedia.org. The compound also prevented inflammatory infiltration into the liver in Con A-induced hepatitis wikipedia.org.

Further analysis showed that this compound treatment markedly reduced protein levels of TNF-alpha and IFN-gamma in serum, as well as their mRNA levels in the liver wikipedia.org. These findings suggest that this compound may hold therapeutic value for the treatment of Con A-induced hepatic injury by mitigating liver damage and suppressing key inflammatory cytokines wikipedia.org.

Detailed findings from Con A-induced hepatic injury models are summarized in the table below:

| Parameter | Con A Group | This compound Treated Group | Observation | Source |

| Survival Rate | Decreased | Improved | This compound improved survival rate. | wikipedia.org |

| Serum ALT Levels | Increased | Decreased | This compound decreased liver damage marker. | wikipedia.org |

| Inflammatory Infiltration | Increased | Prevented | This compound prevented immune cell infiltration. | wikipedia.org |

| Serum TNF-α Levels | Increased | Reduced | This compound reduced proinflammatory cytokine. | wikipedia.org |

| Liver TNF-α mRNA Levels | Increased | Reduced | This compound reduced proinflammatory cytokine. | wikipedia.org |

| Serum IFN-γ Levels | Increased | Reduced | This compound reduced proinflammatory cytokine. | wikipedia.org |

| Liver IFN-γ mRNA Levels | Increased | Reduced | This compound reduced proinflammatory cytokine. | wikipedia.org |

Gout Models

This compound has also been investigated for its effects on inflammation in gout models.

Resolution of Neutrophilic Inflammation

In a murine model of gout induced by monosodium urate (MSU) crystals, selective inhibitors of PI3K-γ, including AS605240, were found to decrease the number of neutrophils that migrated in response to MSU crystals nih.govnih.gov. This reduction in neutrophil numbers was associated with a decrease in myeloperoxidase activity and IL-1β levels in periarticular tissues nih.govnih.gov.

The decrease in neutrophil numbers was also linked to enhanced apoptosis and efferocytosis of these cells nih.govnih.gov. Treatment with AS605240 shortened the resolution interval of inflammation, suggesting that inhibition of PI3Kγ can induce the resolution of neutrophilic inflammation in a murine model of gout nih.govnih.gov. Blockade of PI3Kγ also reduced Nuclear Factor kappa B (NF-κB) activation, a key pathway involved in inflammation nih.govnih.gov.

Detailed findings from MSU-induced gout models are summarized in the table below:

| Parameter | MSU Group | This compound Treated Group | Observation | Source |

| Neutrophil Infiltration | Increased | Decreased | This compound reduced neutrophil migration. | nih.govnih.gov |

| Myeloperoxidase Activity | Increased | Reduced | This compound reduced MPO activity. | nih.govnih.gov |

| IL-1β Levels (Periarticular) | Increased | Reduced | This compound reduced proinflammatory cytokine. | nih.govnih.gov |

| Neutrophil Apoptosis | Decreased | Enhanced | This compound enhanced neutrophil cell death. | nih.govnih.gov |

| Efferocytosis of Neutrophils | Decreased | Enhanced | This compound enhanced clearance of dead neutrophils. | nih.govnih.gov |

| Resolution Interval | Prolonged | Shortened | This compound accelerated inflammation resolution. | nih.govnih.gov |

| NF-κB Activation | Increased | Reduced | This compound reduced activation of inflammatory pathway. | nih.govnih.gov |

Enhancement of Neutrophil Apoptosis

Neutrophils play a significant role in the innate immune response, but their prolonged presence at inflammatory sites can contribute to tissue damage. Apoptosis, or programmed cell death, is a key mechanism for resolving neutrophil-mediated inflammation. Research has investigated the role of PI3K isoforms, including PI3Kγ, in regulating neutrophil apoptosis.

Studies using selective PI3K inhibitors, including this compound, have explored their impact on neutrophil survival. While pan-PI3K inhibition has been shown to reverse GM-CSF-mediated neutrophil survival, individual PI3K isoform inhibition, including with this compound, did not reverse this effect in some studies, suggesting functional redundancy among Class I PI3K isoforms in this context bmj.com. However, other research in a murine model of gout demonstrated that delayed treatment with a PI3K-γ inhibitor like AS605240 was efficient in reducing the number of accumulated neutrophils in a dose-dependent manner. This decrease in neutrophil numbers was associated with enhanced apoptosis and efferocytosis of these cells, suggesting that blockade of PI3Kγ can induce neutrophil apoptosis and contribute to the resolution of inflammation in this specific model frontiersin.orgnih.gov.

Eosinophil-Mediated Inflammatory Conditions

Eosinophils are key effector cells in allergic inflammation and contribute to tissue damage in conditions like asthma. Eotaxin (CCL11) is a potent chemokine that plays a crucial role in the recruitment and activation of eosinophils through its receptor, CCR3 nih.govpsu.edu. Investigations have focused on the ability of this compound to modulate eotaxin-induced eosinophil activities.

Inhibition of Eotaxin-Induced Eosinophil Activities (adhesion, chemotaxis, degranulation)

Studies using human peripheral blood eosinophils have shown that AS605240 can inhibit several key functions induced by eotaxin. AS605240 inhibited eotaxin-induced chemotaxis, adhesion to ICAM-1 coated plates, and the release of eosinophil-derived neurotoxin (EDN), a marker of degranulation nih.govresearchgate.net. This inhibition occurred without affecting eosinophil spontaneous apoptosis or down-regulating surface CCR3 expression nih.gov. The inhibitory effect on eotaxin-induced eosinophil functions suggests that PI3Kγ is involved in the downstream signaling of CCR3 nih.gov.

The following table summarizes the inhibitory effects of this compound on eotaxin-induced eosinophil activities:

| Eosinophil Activity | Effect of this compound | Reference |

| Chemotaxis (Eotaxin-induced) | Inhibited | nih.govresearchgate.net |

| Adhesion (Eotaxin-induced, to ICAM-1) | Inhibited | nih.govresearchgate.net |

| Degranulation (Eotaxin-induced EDN release) | Inhibited | nih.govresearchgate.net |

| Spontaneous Apoptosis | Not affected | nih.govresearchgate.net |

Investigations in Neurodegenerative and Central Nervous System Models

The PI3K/AKT signaling pathway is implicated in the pathogenesis of neurodegenerative disorders, including Alzheimer's disease (AD) nih.govresearchgate.netd-nb.infonih.gov. This compound, as a PI3K inhibitor, has been investigated for its potential therapeutic effects in AD models.

Alzheimer's Disease (AD) Models

Preclinical studies have explored the effects of this compound in animal models of AD, particularly those induced by intracerebroventricular (ICV) administration of streptozotocin (B1681764) (STZ), which mimics features of sporadic AD nih.govresearchgate.netd-nb.infonih.gov.

Improvement of Cognitive Impairment

In ICV-STZ-induced rat models of sporadic AD, AS605240 treatment has demonstrated an improvement in cognitive impairment. Behavioral parameters, such as performance in passive avoidance and Morris water maze tasks, were evaluated to assess cognitive function nih.govresearchgate.netd-nb.infonih.gov. AS605240 dose-dependently and significantly improved the cognitive deficits induced by ICV-STZ nih.govresearchgate.netd-nb.infonih.gov.

Attenuation of Oxidative Stress Parameters (e.g., superoxide (B77818) dismutase, lipid peroxidation, glutathione (B108866), nitrite (B80452) levels)

Oxidative stress is a significant factor in the progression of AD nih.govresearchgate.netd-nb.infonih.gov. This compound has been shown to attenuate altered antioxidative related parameters in AD models. In ICV-STZ-induced rats, AS605240 treatment attenuated the changes in superoxide dismutase (SOD), lipid peroxidation (measured as TBARS), glutathione (GSH), and nitrite levels in brain tissue nih.govresearchgate.netd-nb.infonih.govresearchgate.net.

Specifically, ICV-STZ administration led to decreased SOD activity, decreased GSH levels, and increased lipid peroxidation and nitrite levels in the brain nih.govd-nb.infonih.govresearchgate.net. Treatment with AS605240 significantly and dose-dependently attenuated these alterations, restoring the levels of these antioxidative defense parameters towards those observed in control animals nih.govd-nb.infonih.govresearchgate.net.

The following table presents a summary of the effects of this compound on oxidative stress parameters in the ICV-STZ-induced AD model:

| Oxidative Stress Parameter | Change in STZ Model | Effect of this compound Treatment | Reference |

| Superoxide Dismutase (SOD) Activity | Decreased | Attenuated decrease (Increased activity) | nih.govd-nb.infonih.gov |

| Lipid Peroxidation (TBARS) | Increased | Attenuated increase (Decreased levels) | nih.govd-nb.infonih.govresearchgate.net |

| Glutathione (GSH) Levels | Decreased | Attenuated decrease (Increased levels) | nih.govd-nb.infonih.gov |

| Nitrite Levels | Increased | Attenuated increase (Decreased levels) | nih.govd-nb.infonih.govresearchgate.net |

Modulation of Amyloid-Beta Protein Expression and Clearance

Research in rodent models of Alzheimer's disease (AD), such as the intracerebroventricular streptozotocin (ICV-STZ)-induced rat model, has explored the effects of this compound on amyloid-beta (Aβ) protein. Increased Aβ protein expression levels in brain tissue, a hallmark of AD, were markedly restored following treatment with this compound in a dose-dependent manner in ICV-STZ-induced rats. researchgate.netnih.govd-nb.info Immunostaining techniques revealed a decrease in Aβ peptide signals with increasing doses of this compound, suggesting that the compound may promote the clearance of soluble intracellular Aβ deposits. nih.gov These findings indicate a potential role for this compound in modulating Aβ pathology in AD-like conditions.

Regulation of Neuronal Cell Cycle Events

The PI3K/Akt/mTOR signaling pathway is implicated in AD, and Aβ oligomers are known to alter this pathway within neurons, potentially promoting the expression of cell cycle proteins and inducing neuronal cell cycle events that can lead to neuronal degeneration. researchgate.netnih.govd-nb.info While the direct effects of this compound on neuronal cell cycle events were not explicitly detailed in the provided search results, its action as a PI3K inhibitor suggests a potential to indirectly influence these processes by modulating the dysregulated PI3K/Akt/mTOR pathway observed in AD models. researchgate.netmdpi.comnih.govd-nb.info Further investigation is needed to fully elucidate the specific impact of this compound on neuronal cell cycle regulation in this context.

Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is a common animal model used to study multiple sclerosis (MS), an inflammatory disorder of the central nervous system. plos.orgnih.govnih.govredoxis.se PI3Kγ is considered an attractive target in inflammatory diseases like MS due to its function in leukocyte activation and migration. plos.orgnih.gov

Reduction of Clinical Disease Scores and Cellular Pathology

Studies in EAE mouse models have demonstrated that treatment with the PI3Kγ inhibitor AS605240 can significantly reduce the severity of the disease. When administered from the onset of clinical disease, AS605240 caused inhibition and reversal of clinical EAE. plos.orgnih.govnih.gov A significant percentage of AS605240-treated mice showed full recovery from EAE, exhibiting no further clinical signs during the treatment period. plos.orgnih.gov This was accompanied by significantly reduced clinical disease scores and cumulative disease scores compared to control groups. plos.orgnih.gov

Histological analysis of the central nervous system (CNS) in AS605240-treated mice at the end of the treatment period revealed reduced cellular pathology in the spinal cord and decreased signs of demyelination compared with vehicle-treated control groups. plos.orgnih.gov These findings suggest that AS605240's inhibitory effect on PI3Kγ can mitigate the inflammatory processes and associated tissue damage characteristic of EAE.

| Treatment Group | Clinical Outcome in EAE Mice | Cellular Pathology (Spinal Cord) | Demyelination (Spinal Cord) |

| Vehicle Control | Continued to succumb to clinical EAE | Higher cellular pathology | More pronounced demyelination |

| AS605240 | Inhibition and reversal of EAE | Reduced cellular pathology | Reduced signs of demyelination |

Stroke Models

This compound has also been investigated in preclinical stroke models, particularly in the context of improving outcomes following thrombolytic therapy with tissue-type plasminogen activator (tPA). nih.govd-nb.infonih.govahajournals.orgebi.ac.uk

Attenuation of Tissue-Type Plasminogen Activator (tPA)-Induced Brain Hemorrhage

One of the significant complications of tPA thrombolytic therapy in stroke is the increased risk of brain hemorrhage. ahajournals.orgebi.ac.ukaginganddisease.org Preclinical studies using embolic stroke models in rats have shown that treatment with AS605240, particularly in combination with tPA, can attenuate tPA-induced brain hemorrhage. nih.govd-nb.infonih.govahajournals.orgebi.ac.uk Specifically, the combination of AS605240 with delayed tPA or low-dose tPA significantly reduced delayed tPA-associated brain hemorrhage compared to tPA alone. nih.govahajournals.orgebi.ac.uk This protective effect is associated with reduced disruption of the blood-brain barrier. ahajournals.orgebi.ac.uk

Improvement of Cerebral Microvascular Patency

| Treatment Group (Embolic Stroke Model) | Effect on tPA-Induced Brain Hemorrhage | Effect on Cerebral Microvascular Patency |

| tPA alone | Increased risk of hemorrhage | Less effective restoration of perfusion |

| AS605240 + Delayed tPA | Attenuated hemorrhage | Improved microvascular patency |

| AS605240 + Low-dose tPA | Reduced delayed hemorrhage | Not explicitly detailed in results |

Inhibition of Matrix Metalloproteinase (MMP)-9 and Plasminogen Activator Inhibitor-1 (PAI-1) Expression

Preservation of Blood-Brain Barrier Integrity

Investigations in Bone Metabolism Disorders

This compound has been investigated for its effects on bone metabolism, particularly in the context of osteoporosis.

Osteoporosis Models

Preclinical studies using osteoporosis models have explored the effects of this compound on bone loss and the balance between bone resorption and formation researchgate.netnih.govnih.gov. Osteoporosis is a metabolic bone disease characterized by increased bone resorption and decreased bone formation, often linked to aberrant osteoclast activity researchgate.netnih.gov.

Research indicates that this compound inhibits the formation of osteoclasts and the resorption of bone triggered by RANKL researchgate.netnih.govnih.gov. Osteoclasts are the primary cells responsible for bone resorption, and their excessive activity is a key factor in the pathogenesis of osteoporosis researchgate.netnih.govfrontiersin.org. Studies have shown that this compound inhibits in vitro differentiation of osteoclasts induced by RANKL researchgate.netnih.gov. This inhibition was demonstrated through methods such as TRAP staining and bone resorption assays researchgate.netnih.gov. Quantification of TRAP+ cells and bone resorption pit area showed a reduction upon treatment with this compound researchgate.net.

In addition to inhibiting osteoclast activity, this compound has been shown to enhance the differentiation of osteoblasts researchgate.netnih.govnih.govwindows.net. Osteoblasts are responsible for bone formation, and promoting their activity is crucial for restoring bone homeostasis nih.gov. Studies involving MC3T3-E1s (pre-osteoblast cells) demonstrated that this compound can enhance their differentiation nih.govnih.gov. This effect was evaluated through methods such as alkaline phosphatase (ALP) staining and gene expression analysis nih.govnih.gov.

The inhibitory effect of this compound on osteoclast formation involves the modulation of key signaling pathways, specifically the PI3K/Akt pathway and downstream transcription factors like c-Fos and NFATc1 researchgate.netnih.gov. RANKL-induced osteoclast differentiation is heavily reliant on the activation of signaling cascades that lead to the induction of c-Fos and NFATc1, which are considered master regulators of osteoclastogenesis frontiersin.orgwjgnet.comijbs.com. Studies have shown that this compound inhibits the expression levels of c-Fos and NFATc1 proteins in bone marrow-derived macrophages (BMMs) stimulated with RANKL researchgate.netnih.gov. This modulation of c-Fos and NFATc1 signaling contributes to the suppression of osteoclast activity and the prevention of bone loss nih.gov. The PI3K/Akt pathway is positioned upstream of c-Fos and NFATc1 in the RANKL signaling cascade in osteoclasts researchgate.netnih.gov.

Here is a summary of some research findings related to this compound's effects on osteoclast formation and bone resorption:

| Study Model | Key Finding | Relevant Assays/Methods | Citation |

| In vitro RANKL-induced osteoclastogenesis | Inhibition of osteoclast formation | TRAP staining, quantification of TRAP+ cells | researchgate.netnih.gov |

| In vitro RANKL-induced bone resorption | Inhibition of bone resorption | Bone resorption assay, quantification of resorption pit area | researchgate.netnih.gov |

| In vitro RANKL-stimulated BMMs | Inhibition of c-Fos and NFATc1 protein expression | Western blotting, quantification of protein levels | researchgate.netnih.gov |

| Ovariectomy (OVX)-induced osteoporosis in mice | Inhibition of bone loss, inhibition of osteoclast production, enhanced osteoblast differentiation | Micro-CT scanning, H&E staining, TRAP staining, quantitative analysis of bone parameters | researchgate.netnih.govnih.gov |

Investigations in Infectious Disease Models

Research has been conducted to understand the impact of this compound on infectious diseases, with a particular focus on those where host phagocytes are involved in pathogen uptake and survival.

Cutaneous Leishmaniasis Models

Cutaneous leishmaniasis (CL) is a disease caused by intracellular protozoan parasites of the Leishmania genus that infect host phagocytes, including macrophages and neutrophils pnas.orgnih.govnih.gov. Studies using the Leishmania mexicana murine model of CL have investigated the effects of this compound due to the critical role of PI3Kγ in the pathogenesis of chronic CL pnas.orgnih.govnih.govresearchgate.net.

This compound has been shown to significantly reduce the uptake of L. mexicana parasites by host phagocytes in vitro and in vivo pnas.orgnih.govpnas.org. Specifically, this compound significantly reduced the uptake of L. mexicana promastigotes by mouse bone marrow-derived macrophages (BMDMs) and neutrophils (PMNs), as well as human monocyte-derived macrophages (HMDMs) pnas.orgnih.govpnas.org. The inhibitor was also effective in reducing the uptake of L. mexicana amastigotes by mouse BMDMs pnas.orgnih.govpnas.org. This reduction in parasite entry into phagocytes is associated with enhanced resistance against L. mexicana pnas.orgnih.govnih.govresearchgate.net. The effect of this compound on phagocytosis by macrophages was not limited to Leishmania parasites, as it also reduced the uptake of collagen-coated fluorobeads by macrophages pnas.org. This compound treatment did not appear to alter the expression levels of phagocytic receptors such as complement receptor (CR)3 and Fc gamma receptor (FcγR) on macrophages pnas.orgnih.gov.

In addition to reducing parasite uptake, this compound treatment in L. mexicana-infected mice resulted in a significant suppression of the recruitment of host phagocytes and regulatory T cells (Tregs) to the infection sites pnas.orgnih.govnih.govresearchgate.net. Lesions from this compound-treated mice contained fewer inflammatory cells, including macrophages and neutrophils, compared to control mice pnas.orgnih.gov. Specifically, L. mexicana-infected mice treated with this compound had significantly fewer macrophages within their lesions compared to saline-treated controls pnas.orgnih.gov. This impaired recruitment of inflammatory cells is thought to contribute, in part, to the protective phenotype observed pnas.orgnih.gov. Blockade of PI3Kγ also reduced the recruitment of CD4+ FoxP3+ Tregs into the lesions researchgate.netnih.gov.

This compound treatment has been observed to influence the balance of T helper (Th)1 and Th2 cytokines in L. mexicana-infected mice. Lymph node cells from this compound-treated mice stimulated with L. mexicana antigen in vitro produced less Th2-associated cytokines, specifically IL-4 and IL-10, compared to controls pnas.orgnih.govnih.gov. However, the levels of Th1-associated cytokines, IL-12 and IFN-γ, were comparable between the treated and control groups pnas.orgnih.govnih.gov. This suppression of Th2 cytokine production is considered an indirect effect of this compound on T cells nih.gov.

Investigations in Other Disease Models